molecular formula C46H86NO9P B13839066 (2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid

Cat. No.: B13839066
M. Wt: 828.1 g/mol
InChI Key: XJILZZZLSTVSHQ-SAYSOBHESA-N
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Description

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid is a complex organic compound with a unique structure that includes amino, hydroxy, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include amino acids, phosphoric acid derivatives, and fatty acid esters.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid: A similar compound with slight variations in the fatty acid chain or functional groups.

    This compound: Another related compound with different substituents on the amino or hydroxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fatty acid chain, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C46H86NO9P

Molecular Weight

828.1 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C46H86NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-53-40-43(41-54-57(51,52)55-42-44(47)46(49)50)56-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,24,26,43-44H,3-11,13,15-17,19,21-23,25,27-42,47H2,1-2H3,(H,49,50)(H,51,52)/b14-12-,20-18-,26-24-/t43-,44+/m1/s1

InChI Key

XJILZZZLSTVSHQ-SAYSOBHESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

Origin of Product

United States

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